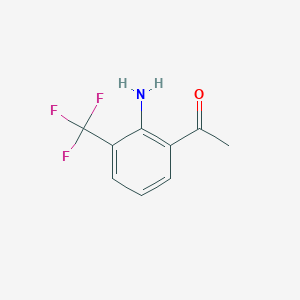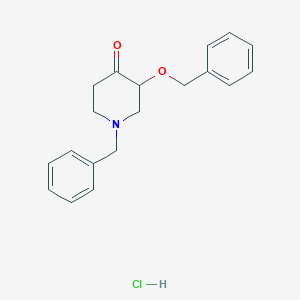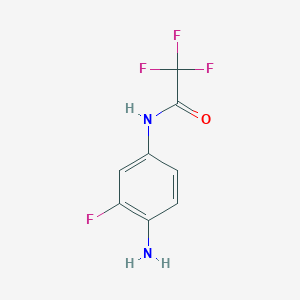
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C11H9Br2N3O2 and a molecular weight of 375.02 g/mol . This compound is characterized by the presence of a quinazoline ring substituted with bromine atoms at positions 6 and 8, and an amino group at position 4, which is further linked to a propanoic acid moiety .
Méthodes De Préparation
The synthesis of 2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Bromination: The quinazoline ring is then brominated at positions 6 and 8 using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated quinazoline is reacted with an amine to introduce the amino group at position 4.
Attachment of Propanoic Acid: Finally, the amino group is linked to a propanoic acid moiety through an appropriate coupling reaction.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the propanoic acid moiety.
Applications De Recherche Scientifique
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
2-((6,8-Dibromoquinazolin-4-yl)amino)propanoic acid can be compared with other similar compounds, such as:
2-((6,8-Dichloroquinazolin-4-yl)amino)propanoic acid: This compound has chlorine atoms instead of bromine, which may result in different chemical reactivity and biological activity.
2-((6,8-Difluoroquinazolin-4-yl)amino)propanoic acid: The presence of fluorine atoms can significantly alter the compound’s properties, including its stability and interaction with biological targets.
2-((6,8-Diiodoquinazolin-4-yl)amino)propanoic acid: Iodine atoms can introduce unique electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C11H9Br2N3O2 |
|---|---|
Poids moléculaire |
375.02 g/mol |
Nom IUPAC |
2-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H9Br2N3O2/c1-5(11(17)18)16-10-7-2-6(12)3-8(13)9(7)14-4-15-10/h2-5H,1H3,(H,17,18)(H,14,15,16) |
Clé InChI |
NXMDQDPMQXUDRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




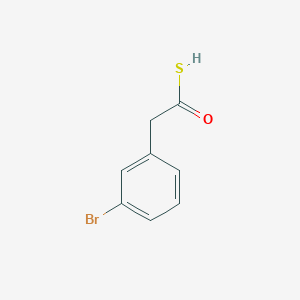
![N-((2S)-1-(Benzylamino)-1-oxo-6-((2-phenylcyclopropyl)amino)hexan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12989890.png)
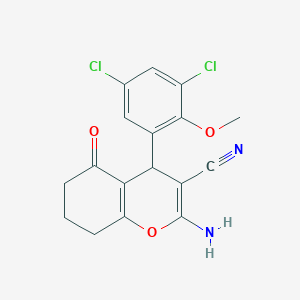
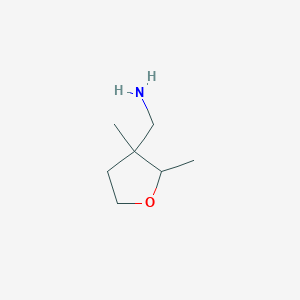
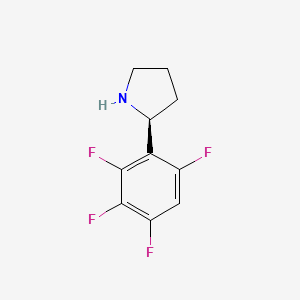
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)
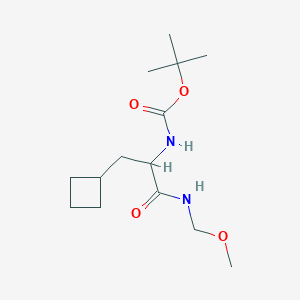
![5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12989925.png)

